Diethyl 2-cyanopentanedioate

Descripción general

Descripción

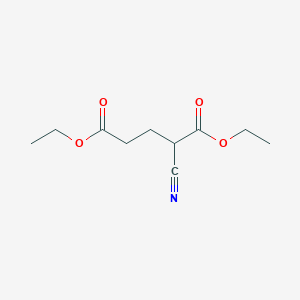

Diethyl 2-cyanopentanedioate: is an organic compound with the molecular formula C10H15NO4. It is a diester derivative of pentanedioic acid, featuring a cyano group at the second carbon position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diethyl 2-cyanopentanedioate can be synthesized through the cyanoacetylation of diethyl malonate. The reaction typically involves the use of cyanoacetic acid and diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the cyano group is introduced at the second carbon position of the pentanedioate backbone .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance reaction rates .

Análisis De Reacciones Químicas

Types of Reactions: Diethyl 2-cyanopentanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diethyl 2-cyanopentanedioic acid.

Reduction: Reduction of the cyano group can yield diethyl 2-aminopentanedioate.

Substitution: The cyano group can be substituted with other nucleophiles, such as amines, to form corresponding amides

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like primary amines or alcohols can be used under basic or acidic conditions

Major Products Formed:

Aplicaciones Científicas De Investigación

Introduction to Diethyl 2-Cyanopentanedioate

This compound, also known as diethyl 2-cyano-3-oxosuccinate, is a versatile compound in organic chemistry with significant applications in various scientific fields. This compound is characterized by its two ethyl ester groups and a cyano group, which contribute to its reactivity and utility in synthesizing other chemical entities.

Synthesis of Pyrrole Derivatives

One of the primary applications of this compound is in the synthesis of biologically active pyrrole derivatives. Pyrroles are essential heterocyclic compounds known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and antitumor activities. This compound serves as a precursor in reactions that yield highly functionalized pyrroles, which are integral to many natural products and pharmaceuticals .

Pharmaceutical Chemistry

This compound is utilized in pharmaceutical chemistry for developing new therapeutic agents. Its ability to undergo various chemical transformations allows researchers to explore novel drug candidates. For instance, it can be involved in the synthesis of compounds that exhibit significant biological activities, thereby contributing to drug discovery efforts .

Agrochemical Applications

In agrochemistry, this compound is explored for its potential as a building block for agrochemical products. The compound's reactivity can be harnessed to create herbicides or insecticides that target specific biological pathways in pests while minimizing environmental impact .

Material Science

The compound has also found applications in material science, particularly in the development of polymeric materials. Its functional groups can be incorporated into polymer chains to enhance properties such as thermal stability and mechanical strength, making it suitable for applications in coatings and adhesives .

Organic Synthesis

This compound is a valuable reagent in organic synthesis due to its ability to participate in various reactions, including Michael additions and cycloadditions. These reactions are crucial for constructing complex molecular architectures used in medicinal chemistry and materials science .

Case Study 1: Synthesis of Antitumor Compounds

Research has demonstrated the use of this compound as a key intermediate in synthesizing novel antitumor agents. In one study, derivatives synthesized from this compound showed promising cytotoxic activity against several cancer cell lines, indicating its potential as a lead compound for future drug development .

Case Study 2: Development of Eco-Friendly Agrochemicals

A recent investigation focused on the modification of this compound to develop eco-friendly agrochemicals. The study reported successful synthesis pathways that resulted in compounds with effective pest control properties while maintaining low toxicity to non-target organisms .

Mecanismo De Acción

The mechanism of action of diethyl 2-cyanopentanedioate involves its reactivity towards nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the adjacent carbon atoms more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations, where the compound serves as a versatile intermediate .

Comparación Con Compuestos Similares

Diethyl malonate: Lacks the cyano group, making it less reactive towards nucleophiles.

Diethyl 2-aminopentanedioate: Contains an amino group instead of a cyano group, leading to different reactivity and applications.

Diethyl 2-cyanobutanedioate: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties

Uniqueness: Diethyl 2-cyanopentanedioate is unique due to the presence of both ester and cyano functional groups. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .

Actividad Biológica

Diethyl 2-cyanopentanedioate, also known as diethyl 2-cyanoglutarate, is a compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C10H15NO4

- Molecular Weight : 213.23 g/mol

- CAS Number : 7251-97-0

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Muscarinic Receptor Modulation : The compound has been shown to interact with muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype, which is implicated in cognitive functions and memory. Research indicates that mAChR agonists can promote the processing of amyloid precursor protein (APP) towards a non-amyloidogenic pathway, potentially offering therapeutic benefits in Alzheimer's disease (AD) .

- Neuroprotective Effects : In vitro studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases . The compound's ability to modulate neurotransmitter levels could also contribute to its neuroprotective properties.

- Antinociceptive Activity : Evidence suggests that compounds with similar structures can exhibit analgesic effects through the modulation of acetylcholine levels in the central nervous system. This mechanism may be relevant for this compound, particularly in pain management contexts .

Case Studies and Experimental Data

A variety of studies have investigated the biological activity of this compound:

- Cognitive Enhancement : In preclinical models, compounds similar to this compound demonstrated significant cognitive enhancement effects. For instance, a study reported that specific derivatives improved memory performance in scopolamine-induced amnesia models .

- Neurodegenerative Disease Models : In transgenic mouse models of Alzheimer's disease, administration of mAChR agonists led to reduced levels of amyloid-beta (Aβ) peptides in cerebrospinal fluid, indicating a potential disease-modifying effect . this compound's role in this context remains an area for further exploration.

- Pain Models : Preclinical evaluations have indicated that certain derivatives can effectively reduce pain responses in animal models, suggesting a potential application for pain relief therapies .

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

Propiedades

IUPAC Name |

diethyl 2-cyanopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-3-14-9(12)6-5-8(7-11)10(13)15-4-2/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYXWCUNWACGLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C#N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40280182 | |

| Record name | Diethyl 2-cyanopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7251-97-0 | |

| Record name | NSC15768 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 2-cyanopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.